Potassium trans-trifluoro(2-ethylcyclopropyl)borate
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Overview
Description
rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide is a chemical compound with the molecular formula C5H9BF3K. It is a potassium salt of a trifluoroborate ester, which is commonly used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide typically involves the reaction of [(1R,2R)-2-ethylcyclopropyl]boronic acid with potassium trifluoroborate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems allows for efficient large-scale production. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can lead to the formation of various substituted boron compounds .
Scientific Research Applications
rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mechanism of Action
The mechanism of action of rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide involves the interaction of the trifluoroborate group with various molecular targets. The trifluoroborate group can form stable complexes with transition metals, which can then participate in catalytic cycles for various chemical transformations. Additionally, the compound can act as a nucleophile in substitution reactions, where the trifluoroborate group is replaced by other functional groups .
Comparison with Similar Compounds
Similar Compounds
- rac-potassium [(1R,2R)-2-tert-butylcyclopropyl]trifluoroboranuide
- rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide
- rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide
Uniqueness
rac-potassium [(1R,2R)-2-ethylcyclopropyl]trifluoroboranuide is unique due to its specific structural features, such as the ethyl group on the cyclopropyl ring, which can influence its reactivity and stability. This makes it a valuable reagent for specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C5H9BF3K |
---|---|
Molecular Weight |
176.03 g/mol |
IUPAC Name |
potassium;[(1R,2R)-2-ethylcyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-2-4-3-5(4)6(7,8)9;/h4-5H,2-3H2,1H3;/q-1;+1/t4-,5-;/m1./s1 |
InChI Key |
KLQHOBWUPALZHB-TYSVMGFPSA-N |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1CC)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CC1CC)(F)(F)F.[K+] |
Origin of Product |
United States |
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